molecular formula C18H15N3O2S B15008790 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15008790
M. Wt: 337.4 g/mol
InChI Key: OEDLAFZNROBKDF-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a thiazole ring fused with a tetrahydroisoquinoline structure. The presence of a nitrophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiazole ring, which is then coupled with tetrahydroisoquinoline under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated thiazole derivatives.

Scientific Research Applications

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetra

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C18H15N3O2S/c22-21(23)16-7-5-14(6-8-16)17-12-24-18(19-17)20-10-9-13-3-1-2-4-15(13)11-20/h1-8,12H,9-11H2

InChI Key

OEDLAFZNROBKDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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